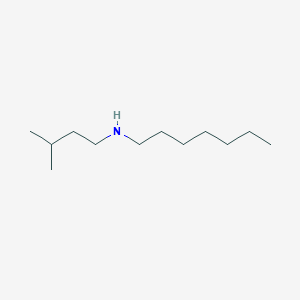
N-(3-Methylbutyl)heptan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylbutyl)heptan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This particular compound features a heptane chain with an amine group attached to the first carbon and a 3-methylbutyl group attached to the nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(3-Methylbutyl)heptan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 1-bromoheptane with 3-methylbutylamine in the presence of a base like sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of amines often involves catalytic hydrogenation of nitriles or reductive amination of aldehydes and ketones. For this compound, the reductive amination of heptanal with 3-methylbutylamine in the presence of a reducing agent like sodium cyanoborohydride can be employed .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methylbutyl)heptan-1-amine undergoes various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides.
Reduction: Reduction of amines can lead to the formation of hydrocarbons.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds, nitriles, or amides.
Reduction: Corresponding hydrocarbons.
Substitution: Alkylated or acylated amines.
Applications De Recherche Scientifique
N-(3-Methylbutyl)heptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of N-(3-Methylbutyl)heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Methylbutyl)hexan-1-amine
- N-(3-Methylbutyl)octan-1-amine
- N-(3-Methylbutyl)nonan-1-amine
Uniqueness
N-(3-Methylbutyl)heptan-1-amine is unique due to its specific chain length and branching, which can influence its physical and chemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity .
Propriétés
Numéro CAS |
90934-62-6 |
|---|---|
Formule moléculaire |
C12H27N |
Poids moléculaire |
185.35 g/mol |
Nom IUPAC |
N-(3-methylbutyl)heptan-1-amine |
InChI |
InChI=1S/C12H27N/c1-4-5-6-7-8-10-13-11-9-12(2)3/h12-13H,4-11H2,1-3H3 |
Clé InChI |
WIDJURINCREOLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



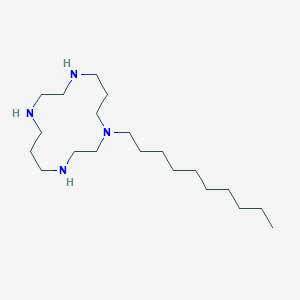
![2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14366285.png)
![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
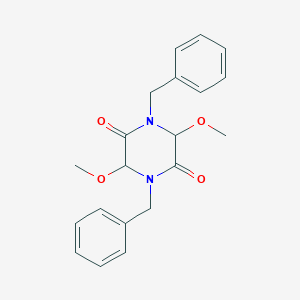
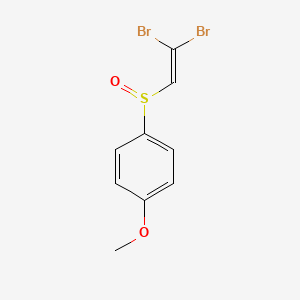
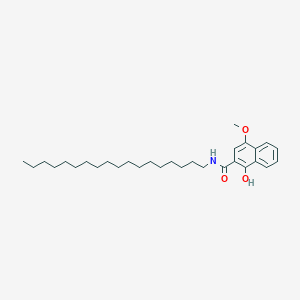
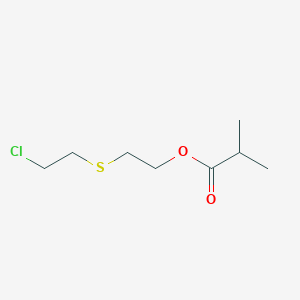
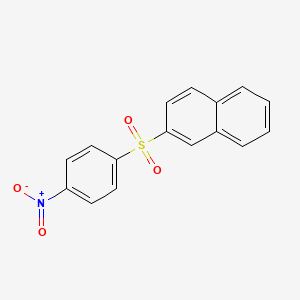

![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)

